

"Risperidone E-oxime" chemical structure and properties

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Compound of Interest

Compound Name: *Risperidone E-oxime*

Cat. No.: *B563589*

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An In-depth Technical Guide to **Risperidone E-oxime**

Introduction

Risperidone E-oxime is a significant process-related impurity and geometric isomer formed during the synthesis of Risperidone, a widely used atypical antipsychotic medication.^{[1][2][3]} As the E-isomer of the oxime intermediate, it is distinct from the desired Z-isomer, which is the direct precursor to Risperidone.^{[1][4]} The presence and control of **Risperidone E-oxime** are critical quality attributes in the manufacturing of Risperidone to ensure the purity and safety of the final active pharmaceutical ingredient (API). This document provides a comprehensive overview of its chemical structure, properties, synthesis, and analytical characterization.

Chemical Structure and Properties

Risperidone E-oxime is a complex organic molecule with the IUPAC name 3-[2-[4-[(E)-C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one. Its structure is characterized by a pyrido[1,2-a]pyrimidin-4-one core linked to a piperidine ring, which in turn bears an E-oxime functional group attached to a 2,4-difluorophenyl ring.

Chemical Identifiers

Identifier	Value
IUPAC Name	3-[2-[4-[(E)-C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
CAS Number	691007-09-7
Molecular Formula	C ₂₃ H ₂₈ F ₂ N ₄ O ₂
Canonical SMILES	<chem>CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)/C(=N\O)/C4=C(C=C(C=C4)F)F</chem>
InChI	InChI=1S/C23H28F2N4O2/c1-15-18(23(30)29-10-3-2-4-21(29)26-15)9-13-28-11-7-16(8-12-28)22(27-31)19-6-5-17(24)14-20(19)25/h5-6,14,16,31H,2-4,7-13H2,1H3/b27-22+
InChIKey	BRCINVRBDDVLDW-HPNDGRJYSA-N

Physicochemical Properties

Property	Value
Molecular Weight	430.5 g/mol
Appearance	White to off-white powder
Solubility	Slightly soluble in Chloroform and Methanol
pKa (Predicted)	10.74 ± 0.70
Storage Conditions	Store at -20°C

Hazard Information

GHS Pictogram(s)	Hazard Statement(s)
Danger	H301: Toxic if swallowed
Warning	H302: Harmful if swallowed
Warning	H317: May cause an allergic skin reaction
Warning	H373: May cause damage to organs through prolonged or repeated exposure

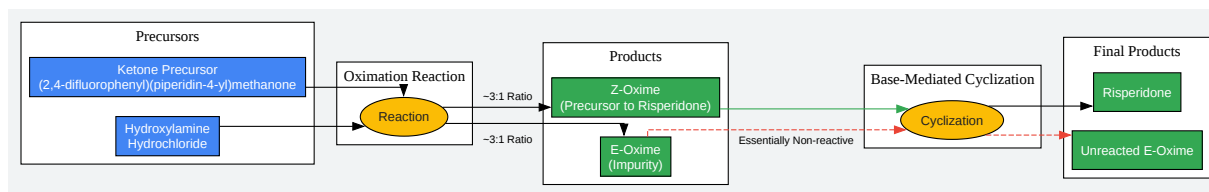
Synthesis and Formation

Risperidone E-oxime is not typically synthesized as a target molecule but is formed as a byproduct during the synthesis of Risperidone. The key step involves the oximation of a ketone precursor.

Experimental Protocol: Formation of Oxime Isomers

The foundational step is the reaction of a ketone precursor, such as (2,4-difluorophenyl)(piperidin-4-yl)methanone, with hydroxylamine hydrochloride. This reaction inherently produces a mixture of the Z and E geometric isomers of the corresponding oxime. While standard reaction conditions often yield a Z/E mixture in a ratio of approximately 3:1, these conditions can be modified to alter this ratio. The desired Z-isomer is the direct precursor for the subsequent cyclization to form the benzisoxazole ring of Risperidone. The E-isomer is significantly less reactive in this base-mediated cyclization step and is therefore carried through as a process-related impurity.

A specific, targeted synthesis of the E-oxime has been described in patent literature, involving the reaction of 4-(2,4-difluorobenzoyl)piperidine hydrochloride with an E-oxime acetate precursor in the presence of potassium iodide and potassium hydroxide in ethanol.



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Synthesis pathway of Risperidone, highlighting the formation of the E-oxime impurity.

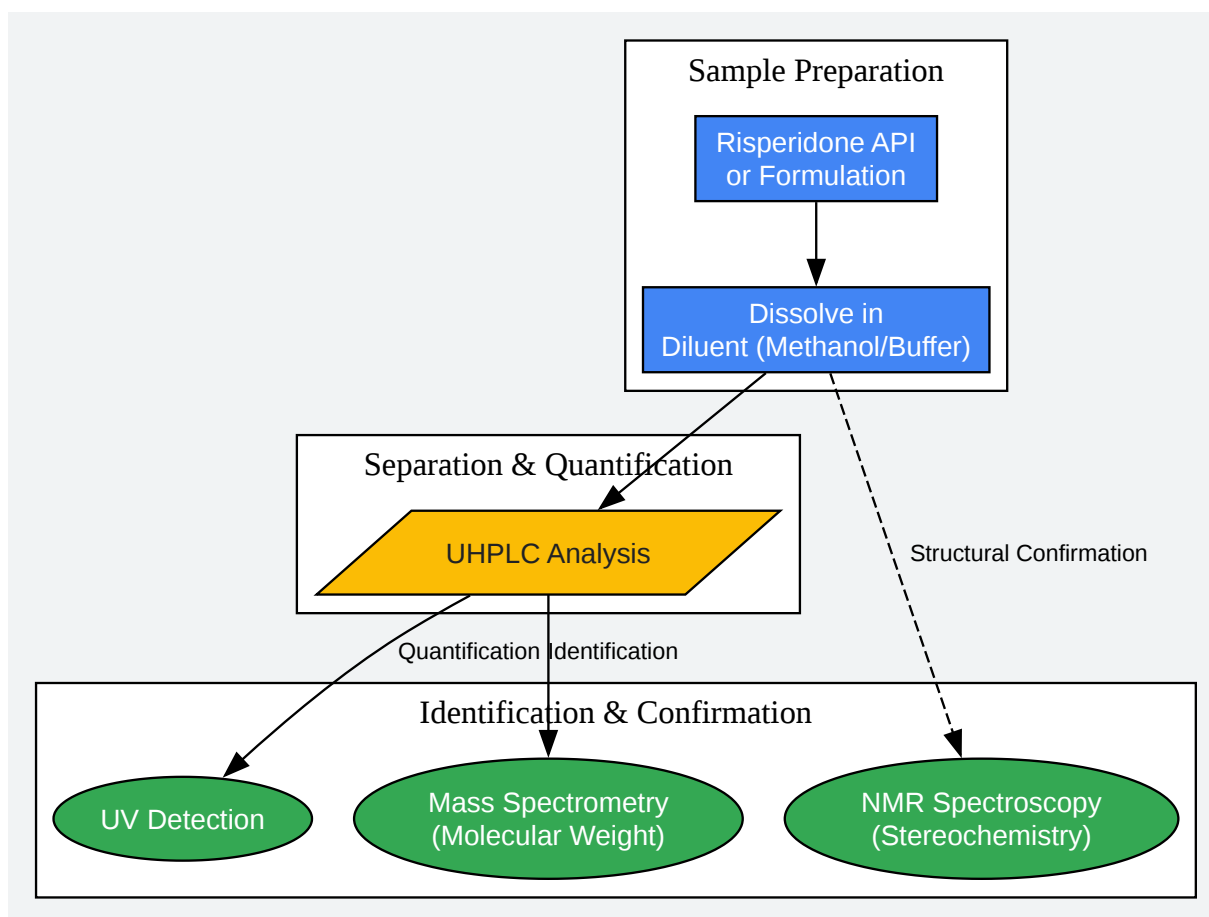
Analytical Characterization

Robust analytical methods are essential for the detection, separation, and quantification of **Risperidone E-oxime** from the Z-isomer and the final Risperidone product.

Experimental Protocols

- Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC is an advanced chromatographic technique used for the rapid and high-resolution separation of Risperidone and its impurities.
 - Column: A suitable reversed-phase column (e.g., C18).
 - Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., potassium dihydrogen orthophosphate) and organic solvents like methanol and acetonitrile.
 - Flow Rate: Typically around 1.0 mL/min.
 - Detection: UV detection at a specific wavelength, such as 234 nm.
 - Standard Preparation: A standard stock solution of each impurity, including **Risperidone E-oxime**, is prepared at a concentration of approximately 100 µg/mL in a suitable diluent. This is further diluted to a working concentration (e.g., 1.2 µg/mL) for analysis.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation and stereochemical assignment of the E and Z isomers. The chemical shifts and coupling constants of specific protons in the molecule differ between the two isomers, allowing for their unambiguous identification. The configuration of the isomers can be confirmed by NMR analysis.
- Mass Spectrometry (MS): MS is employed to confirm the molecular weight and elemental composition of the impurity. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to verify the molecular formula $C_{23}H_{28}F_2N_4O_2$.



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General analytical workflow for the characterization of **Risperidone E-oxime**.

Conclusion

Risperidone E-oxime is a critical process impurity in the synthesis of Risperidone. Its formation is inherent to the oximation step, and its control is mandated by pharmacopeial standards. A thorough understanding of its chemical properties, formation pathways, and analytical methodologies is essential for drug development professionals to ensure the quality, safety, and efficacy of the final Risperidone drug product. The use of advanced analytical techniques like UHPLC, NMR, and MS allows for precise control and monitoring of this and other related substances.

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